molecular formula C20H16ClN3O3S B11566840 2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B11566840
M. Wt: 413.9 g/mol
InChI Key: GFZHCXDERBFPPX-UHFFFAOYSA-N
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Description

2-(6-CHLORO-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE is a complex organic compound that belongs to the class of benzoxazines and thiazoles This compound is characterized by its unique structure, which includes a chlorinated benzoxazine ring and a thiazole ring substituted with a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-CHLORO-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the benzoxazine and thiazole intermediates. The benzoxazine ring can be synthesized through a cyclization reaction involving a chlorinated phenol and an amine. The thiazole ring is prepared by reacting a thioamide with a halogenated aromatic compound. The final step involves coupling the benzoxazine and thiazole intermediates through an amide bond formation, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.

Industrial Production Methods

For industrial-scale production, the synthesis of 2-(6-CHLORO-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE may involve optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(6-CHLORO-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chlorinated benzoxazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Amino and thiol-substituted derivatives.

Scientific Research Applications

2-(6-CHLORO-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-(6-CHLORO-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-(6-CHLORO-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE shares structural similarities with other benzoxazine and thiazole derivatives, such as:
    • 2-(6-CHLORO-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE
    • 2-(6-CHLORO-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE

Uniqueness

The unique combination of the benzoxazine and thiazole rings, along with the specific substitutions, gives 2-(6-CHLORO-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C20H16ClN3O3S

Molecular Weight

413.9 g/mol

IUPAC Name

2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C20H16ClN3O3S/c1-12-2-4-13(5-3-12)15-11-28-20(22-15)23-18(25)9-24-16-8-14(21)6-7-17(16)27-10-19(24)26/h2-8,11H,9-10H2,1H3,(H,22,23,25)

InChI Key

GFZHCXDERBFPPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=O)COC4=C3C=C(C=C4)Cl

Origin of Product

United States

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